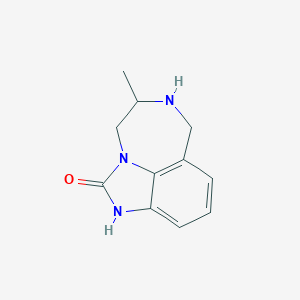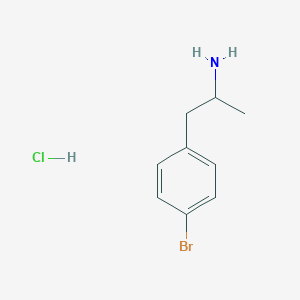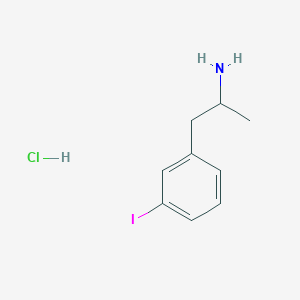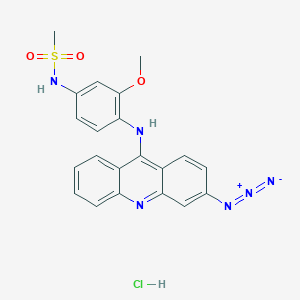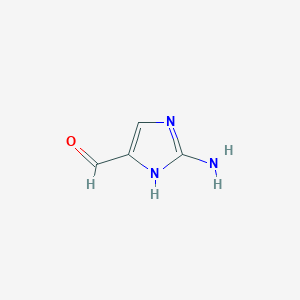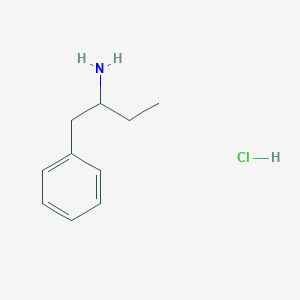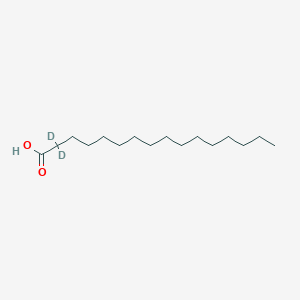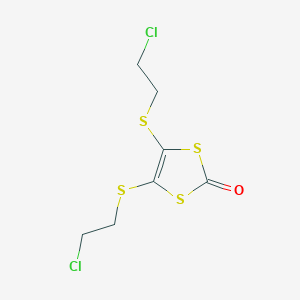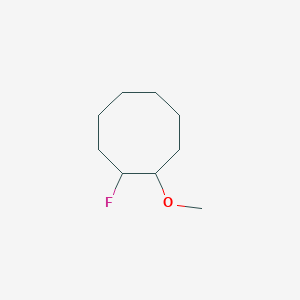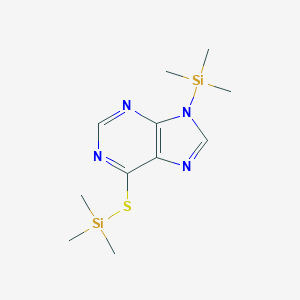
3-(Carboxymethylamino)-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Carboxymethylamino)-L-alanine (CMA) is a non-proteinogenic amino acid that has gained significant attention in scientific research due to its unique properties. CMA is a derivative of the amino acid alanine and is commonly found in certain types of cyanobacteria. In
作用機序
The mechanism of action of 3-(Carboxymethylamino)-L-alanine is not fully understood. However, it has been suggested that 3-(Carboxymethylamino)-L-alanine may act as a neurotoxin by disrupting the function of glutamate receptors in the brain. Glutamate receptors are involved in the transmission of nerve impulses and are essential for normal brain function. 3-(Carboxymethylamino)-L-alanine may also act as a prodrug, meaning that it is converted into an active form in the body.
生化学的および生理学的効果
3-(Carboxymethylamino)-L-alanine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of glutamate receptors, which may lead to neuronal damage. 3-(Carboxymethylamino)-L-alanine has also been shown to inhibit the activity of certain enzymes, which may contribute to its anti-cancer properties. Additionally, 3-(Carboxymethylamino)-L-alanine has been shown to have antioxidant properties, which may help protect against oxidative stress.
実験室実験の利点と制限
One advantage of using 3-(Carboxymethylamino)-L-alanine in lab experiments is that it is readily available and relatively inexpensive. Additionally, 3-(Carboxymethylamino)-L-alanine has been extensively studied, so there is a large body of literature available on its properties and potential applications. However, one limitation of using 3-(Carboxymethylamino)-L-alanine in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are a number of future directions for research on 3-(Carboxymethylamino)-L-alanine. One area of focus is the role of 3-(Carboxymethylamino)-L-alanine in neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 3-(Carboxymethylamino)-L-alanine and its potential as a biomarker for these diseases. Additionally, there is potential for the development of new drugs based on the properties of 3-(Carboxymethylamino)-L-alanine, particularly in the area of cancer treatment. Further research is also needed to explore the potential use of 3-(Carboxymethylamino)-L-alanine in other areas of medicine, such as neuroprotection and antioxidant therapy.
Conclusion:
In conclusion, 3-(Carboxymethylamino)-L-alanine is a non-proteinogenic amino acid that has gained significant attention in scientific research due to its unique properties. Its potential applications in the areas of neurodegenerative disease and cancer treatment make it an exciting area of study. However, further research is needed to fully understand the mechanism of action of 3-(Carboxymethylamino)-L-alanine and its potential as a therapeutic agent.
合成法
3-(Carboxymethylamino)-L-alanine can be synthesized through the reaction between alanine and glyoxylate. This reaction results in the formation of 3-(Carboxymethylamino)-L-alanine and pyruvate. The synthesis of 3-(Carboxymethylamino)-L-alanine can also be achieved through the reaction between alanine and glyoxylic acid. This reaction results in the formation of 3-(Carboxymethylamino)-L-alanine and water.
科学的研究の応用
3-(Carboxymethylamino)-L-alanine has been extensively studied for its potential use as a biomarker for neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-(Carboxymethylamino)-L-alanine has also been investigated for its role in the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. Additionally, 3-(Carboxymethylamino)-L-alanine has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
特性
CAS番号 |
129118-74-7 |
|---|---|
製品名 |
3-(Carboxymethylamino)-L-alanine |
分子式 |
C5H10N2O4 |
分子量 |
162.14 g/mol |
IUPAC名 |
(2S)-2-amino-3-[carboxy(methyl)amino]propanoic acid |
InChI |
InChI=1S/C5H10N2O4/c1-7(5(10)11)2-3(6)4(8)9/h3H,2,6H2,1H3,(H,8,9)(H,10,11)/t3-/m0/s1 |
InChIキー |
HYCIJOLGOAEQEH-VKHMYHEASA-N |
異性体SMILES |
CN(C[C@@H](C(=O)O)N)C(=O)O |
SMILES |
CN(CC(C(=O)O)N)C(=O)O |
正規SMILES |
CN(CC(C(=O)O)N)C(=O)O |
その他のCAS番号 |
129118-74-7 |
同義語 |
eta-(N-carboxy-N-methyl)aminoalanine BMAA-beta-NCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



